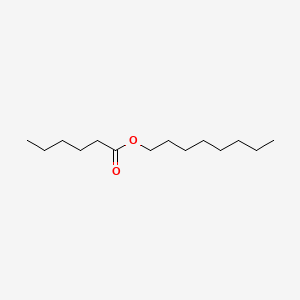
1,2,4,7,8-Pentachlorodibenzo-P-dioxin
Vue d'ensemble
Description
1,2,4,7,8-Pentachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD), a class of highly toxic and persistent environmental pollutants. These compounds are known for their ability to bioaccumulate in the food chain and pose significant health risks to humans and wildlife.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,7,8-Pentachlorodibenzo-P-dioxin is typically synthesized through the chlorination of phenols or other aromatic compounds under controlled conditions. The reaction involves multiple steps, including the formation of intermediate compounds, which are then further chlorinated to achieve the desired pentachloro structure.
Industrial Production Methods: Industrial production of this compound is highly regulated due to its toxic nature. It is often produced as a by-product in the manufacturing of other chemicals, such as herbicides and pesticides, and in processes involving the incineration of waste materials.
Analyse Des Réactions Chimiques
1,2,4,7,8-Pentachlorodibenzo-P-dioxin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, typically using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Chloro-substituted phenols, ethers.
Applications De Recherche Scientifique
1,2,4,7,8-Pentachlorodibenzo-P-dioxin has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins and their environmental impact.
Biology: Investigated for its toxicological effects on living organisms, including its role in disrupting endocrine function and causing cancer.
Medicine: Studied for its potential use in understanding the mechanisms of dioxin toxicity and developing therapeutic interventions.
Industry: Used in the development of safer industrial processes and waste management practices to minimize the production of dioxins.
Mécanisme D'action
1,2,4,7,8-Pentachlorodibenzo-P-dioxin exerts its toxic effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus and activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. This can result in oxidative stress, DNA damage, and disruption of normal cellular functions.
Molecular Targets and Pathways Involved:
Aryl hydrocarbon receptor (AhR)
Cytochrome P450 enzymes
Oxidative stress pathways
DNA repair mechanisms
Comparaison Avec Des Composés Similaires
1,2,3,7,8-Pentachlorodibenzo-P-dioxin
2,3,7,8-Tetrachlorodibenzo-p-dioxin
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
Propriétés
IUPAC Name |
1,2,4,7,8-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPLGUUISJOUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074067 | |
| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-08-7 | |
| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58802-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















